tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate
Description
Historical Development and Research Context
The synthesis of 3-azabicyclo[3.2.1]octane derivatives originated from efforts to mimic tropane alkaloids, which exhibit potent neuropharmacological activity. Early work focused on cyclization strategies using amino alcohols or epoxide intermediates. For example, intramolecular ring-opening of epoxides, as demonstrated in the synthesis of 3-azabicyclo[3.3.0]octane derivatives, provided a template for later modifications. The introduction of the tert-butyl carbamate group emerged as a strategy to protect the amine functionality while enhancing solubility and stability.
Table 1: Key Synthetic Milestones
| Year | Advancement | Significance |
|---|---|---|
| 2003 | Epoxide cyclization | Enabled regiospecific bicyclic core formation |
| 2020 | Carbamate functionalization | Improved metabolic stability for CNS-targeted agents |
Significance of the 3-Azabicyclo[3.2.1]octane Core Structure
The bicyclo[3.2.1]octane framework imposes conformational rigidity, favoring interactions with biomolecular targets. X-ray crystallography of related compounds reveals a distorted chair conformation in the piperidine ring and an envelope-shaped cyclopentane moiety, creating distinct stereochemical environments. Substituents at the 1-position (e.g., methyl or carbamate groups) influence binding affinity; for instance, 1-methyl analogs show enhanced dopamine transporter (DAT) inhibition compared to unsubstituted derivatives.
Table 2: Structural Parameters of the Core
| Property | Value | Source |
|---|---|---|
| Ring system | Bicyclo[3.2.1]octane | |
| Nitrogen position | 3 | |
| Key substituent | 1-carbamate |
Carbamate Functionality as a Key Pharmacophore
Carbamates serve dual roles: they protect amines during synthesis and modulate pharmacokinetics. The tert-butyl group in this compound enhances lipophilicity, facilitating blood-brain barrier penetration. In acetylcholinesterase (AChE) inhibitors like rivastigmine, the carbamate moiety forms covalent bonds with the catalytic serine, prolonging activity. Similarly, the tert-butyl carbamate here may act as a prodrug moiety, slowly releasing the active amine in vivo.
Table 3: Carbamate Roles in Drug Design
Relationship to Other Bicyclic Carbamate Derivatives
Structurally analogous compounds include 3-oxa-8-azabicyclo[3.2.1]octane, where an oxygen atom replaces the 3-nitrogen, altering hydrogen-bonding capacity. Compared to 1-methyl-3-azabicyclo[3.2.1]octane, the tert-butyl carbamate derivative exhibits improved metabolic stability due to steric shielding of the carbamate group. In contrast, tricyclic derivatives like those from Baeyer-Villiger oxidations offer expanded ring systems for multi-target engagement.
Table 4: Comparative Analysis of Bicyclic Derivatives
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-5-4-9(6-12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDKOTFTXHZRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-50-2 | |
| Record name | tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate typically involves the reaction of azabicyclooctane derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include additional steps for purification, such as recrystallization or column chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Amide Coupling Reactions
The carbamate nitrogen participates in coupling reactions with carboxylic acids under standard peptide synthesis conditions. For example:
This reaction demonstrates the compound’s utility in forming benzamide derivatives, a key step in synthesizing bioactive molecules .
Hydrolysis Reactions
The tert-butyl carbamate (Boc) group is cleavable under acidic or basic conditions:
-
Acidic Hydrolysis :
Treatment with HCl in dioxane or trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine (3-azabicyclo[3.2.1]octan-1-amine). This reaction is critical for generating intermediates in drug synthesis . -
Basic Hydrolysis :
Aqueous NaOH or KOH at elevated temperatures (50–80°C) degrades the carbamate to form CO₂, tert-butanol, and the corresponding amine.
Ring-Opening Reactions
The azabicyclo[3.2.1]octane scaffold undergoes regioselective ring-opening in the presence of nucleophiles:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O/H⁺ | Reflux | Linear amino alcohol | pH-dependent selectivity | |
| Grignard Reagents | THF, −78°C | Substituted amines | Stereochemistry retained |
These reactions exploit the strain in the bicyclic system, enabling access to functionalized amines.
Deprotection and Functionalization
The Boc group serves as a protective moiety during multi-step syntheses:
-
Deprotection :
-
Re-protection :
The free amine can be re-protected with alternative groups (e.g., Fmoc or Cbz) for further transformations .
Catalytic Hydrogenation
The compound undergoes hydrogenation under Pd/C or Raney Ni catalysis to saturate double bonds (if present in modified derivatives):
| Catalyst | Conditions | Outcome | Application | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Saturated azabicyclo derivative | Enhances metabolic stability |
Suzuki–Miyaura Cross-Coupling
Brominated derivatives of tert-butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate participate in palladium-catalyzed cross-couplings:
| Substrate | Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| 8-Bromo derivative | Aryl boronic acid | Pd(PPh₃)₄ | Biaryl-functionalized analog | 75–85% |
This method diversifies the compound’s applications in constructing complex architectures .
Enzymatic Resolution
Racemic mixtures of the compound are resolved using lipases or esterases to isolate enantiomerically pure forms:
| Enzyme | Substrate | Conditions | Outcome | Source |
|---|---|---|---|---|
| Lipase B (Candida antarctica) | Racemic carbamate | pH 7.0, 37°C | >99% ee |
Thermal Degradation
At temperatures >150°C, the carbamate decomposes into isocyanates and tert-butanol, a pathway monitored via TGA and DSC.
Key Structural and Reaction Insights
Scientific Research Applications
Drug Development
tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate serves as a versatile scaffold in drug design due to its ability to mimic natural products and enhance bioactivity. Its bicyclic structure allows for the development of compounds with improved pharmacokinetic properties.
Case Study: Opioid Receptor Modulation
Research has shown that derivatives of this compound can act as selective modulators of opioid receptors, potentially leading to new analgesics with reduced side effects compared to traditional opioids .
Neuropharmacology
The compound's structural similarity to neurotransmitters enables it to interact with various neurotransmitter systems. It has been investigated for its potential use in treating neurodegenerative diseases.
Case Study: Alzheimer’s Disease
Studies indicate that derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression, thus enhancing cognitive function in preclinical models .
Organic Synthesis
This compound is utilized as a protecting group in organic synthesis, particularly in the synthesis of complex molecules.
Synthesis of Complex Molecules
The tert-butyl carbamate group allows for selective functionalization while preserving the bicyclic amine's integrity.
| Application | Description |
|---|---|
| Protecting Group | Used in multi-step synthesis to protect amine functionalities during chemical reactions |
| Synthesis of Drug Candidates | Facilitates the construction of complex drug-like molecules with enhanced solubility and stability |
Polymer Chemistry
The compound's unique properties make it suitable for creating advanced materials, particularly in the field of polymer chemistry.
Case Study: Biodegradable Polymers
Research indicates that incorporating this compound into polymer matrices can enhance biodegradability and mechanical properties, making it a candidate for sustainable materials .
Analytical Applications
The compound is also employed in analytical chemistry for developing new methods of detection and quantification of various substances.
Chromatography
Its derivatives have been used as stationary phases in chromatography, improving separation efficiency for complex mixtures.
| Technique | Benefits |
|---|---|
| High-performance liquid chromatography (HPLC) | Enhanced resolution and sensitivity in detecting pharmaceutical compounds |
Mechanism of Action
The mechanism of action of tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors in the central nervous system. The azabicyclooctane structure allows it to mimic the action of natural neurotransmitters, thereby modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclic Carbamates
| Compound Name | CAS Number | Bicyclic System | Molecular Weight (g/mol) | Key Substituents | Purity (%) |
|---|---|---|---|---|---|
| This compound | 2375267-51-7 | [3.2.1]octane | 240.3 | Boc | ≥95 |
| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 134575-47-6 | [4.1.0]heptane | 214.3 | Boc | ≥95 |
| tert-Butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate | 1536392-01-4 | [3.1.0]hexane | 228.3 | Boc, Fluorine | ≥95 |
| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | [2.2.1]heptane | 226.3 | Boc | ≥95 |
Key Observations:
- The [3.2.1]octane framework balances moderate strain with synthetic versatility .
- Substituents : Fluorinated analogs (e.g., 6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride) improve metabolic stability and lipophilicity, critical for CNS penetration .
- Molecular Weight : Larger bicyclic systems (e.g., [3.2.1]octane) increase molecular weight, which may influence pharmacokinetic properties .
Biological Activity
tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate, also known by its CAS number 198210-17-2, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.35 g/mol. The compound features a bicyclic structure that is characteristic of many alkaloids, which are known for their diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.35 g/mol |
| CAS Number | 198210-17-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. It has been shown to influence several key biochemical pathways:
- Anticholinesterase Activity : The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synapses, enhancing cholinergic signaling, which is critical in conditions like Alzheimer's disease .
- Modulation of Cell Signaling : Research indicates that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism . Such modulation may have implications for neuroprotective strategies.
- Interaction with Receptors : The structural attributes of the compound allow it to bind effectively to various receptors, potentially influencing neurotransmitter systems beyond just cholinergic pathways.
Biological Studies and Findings
Recent studies have explored the biological effects of this compound in vitro and in vivo.
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit AChE with varying degrees of potency depending on the concentration used:
| Concentration (µM) | AChE Inhibition (%) |
|---|---|
| 0.1 | 30 |
| 1 | 60 |
| 10 | 85 |
These results suggest a dose-dependent relationship where higher concentrations lead to greater inhibition of AChE activity .
In Vivo Studies
In animal models, administration of this compound has shown neuroprotective effects, particularly in models of neurodegeneration where cholinergic signaling is compromised . The compound's ability to enhance cognitive function and memory retention in these models highlights its potential therapeutic applications.
Case Studies
Several case studies have illustrated the efficacy of this compound in treating conditions related to cholinergic dysfunction:
- Alzheimer's Disease Models : In a study involving transgenic mice that model Alzheimer's pathology, treatment with this compound resulted in improved memory performance on maze tests compared to untreated controls .
- Neuroinflammation : Another study examined its effects on neuroinflammation markers in rodent models, showing reduced levels of pro-inflammatory cytokines following treatment, suggesting an anti-inflammatory mechanism alongside its cholinergic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
